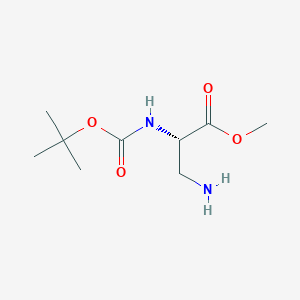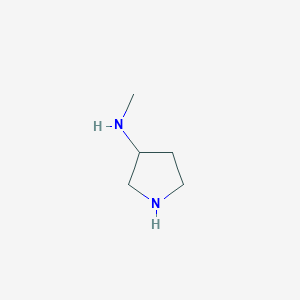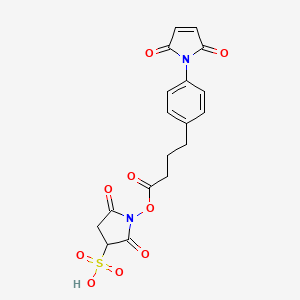
2-氯-5-甲基-4-硝基吡啶
描述
“2-Chloro-5-methyl-4-nitropyridine” is an important pyridine derivative. It is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments . It could form an acceptor fragment of 2-adamantylamino-5-nitropyridine (AANP) .
Synthesis Analysis
The synthesis of “2-Chloro-5-methyl-4-nitropyridine” involves several steps . The method includes synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine . This method produces few byproducts in a digestion process, the reaction conditions are mild, and the total yield is high .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-methyl-4-nitropyridine” can be found in various databases .
Chemical Reactions Analysis
“2-Chloro-5-methyl-4-nitropyridine” is a nitropyridine derivative that shows a particularly large optical non-linearity . It is observed that the mean C-C (ring) bond distance calculated between the ring carbon atoms of 2C4M3NP is 1.387 Å .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-methyl-4-nitropyridine” can be found in various databases .
科学研究应用
化学合成研究
2-氯-5-甲基-4-硝基吡啶: 主要用于化学合成研究 . 它是一种通用的中间体,用于合成各种复杂分子。 它的反应性,特别是由于硝基的存在,允许后续转化,这对于创建用于进一步研究和开发的新化合物至关重要。
半导体
基于吡啶的材料,包括像2-氯-5-甲基-4-硝基吡啶这样的衍生物,已知用于开发半导体 . 这些化合物可以是合成途径的一部分,用于创建具有半导体应用所需的特定电子特性的材料。
光伏电池
在可再生能源领域,2-氯-5-甲基-4-硝基吡啶可能有助于推进光伏电池技术。 吡啶衍生物经常被研究,因为它们在提高太阳能电池效率和稳定性方面具有潜在作用 .
光学数据载体
该化合物在光学数据载体中的潜在用途与其结构特性有关,这些特性可能被用于开发数据存储技术材料 . 吡啶核心可以被功能化以改变其光学特性,使其适合此类应用。
光学开关
2-氯-5-甲基-4-硝基吡啶: 可以用于光学开关领域,该领域需要快速改变光路 . 它的分子结构可以被设计成响应光或电刺激,使其能够用于创建更高效的光学开关。
有机发光二极管 (OLED)
虽然没有直接用于 OLED,但吡啶衍生物是一类更广泛的材料的一部分,这些材料有助于 OLED 技术的开发 . 对这些材料的研究有助于理解电荷转移过程并提高发光器件的性能。
作用机制
Target of Action
It is known that this compound is used in chemical synthesis studies , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of an organoboron compound with a halide or pseudohalide . In this context, 2-Chloro-5-methyl-4-nitropyridine could potentially act as a halide source.
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds being synthesized.
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a melting point of 37-39°c and a boiling point of 91°c at 5 mmhg . These properties could potentially influence its bioavailability.
Result of Action
Given its role in the synthesis of complex organic compounds via suzuki–miyaura cross-coupling reactions , it can be inferred that it contributes to the formation of new carbon-carbon bonds, thereby enabling the synthesis of a wide variety of organic compounds.
安全和危害
未来方向
“2-Chloro-5-methyl-4-nitropyridine” may be used in chemical synthesis studies . Nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
生化分析
Biochemical Properties
2-Chloro-5-methyl-4-nitropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Chloro-5-methyl-4-nitropyridine has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of 2-Chloro-5-methyl-4-nitropyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Chloro-5-methyl-4-nitropyridine has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux.
Molecular Mechanism
At the molecular level, 2-Chloro-5-methyl-4-nitropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 2-Chloro-5-methyl-4-nitropyridine has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular responses. Additionally, 2-Chloro-5-methyl-4-nitropyridine can induce oxidative stress by generating reactive oxygen species, further influencing cellular function and gene expression.
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-5-methyl-4-nitropyridine over time in laboratory settings have been studied extensively. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-5-methyl-4-nitropyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 2-Chloro-5-methyl-4-nitropyridine has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methyl-4-nitropyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of 2-Chloro-5-methyl-4-nitropyridine can result in toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
2-Chloro-5-methyl-4-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can affect the levels of metabolites and metabolic flux, influencing cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-5-methyl-4-nitropyridine within cells and tissues are critical factors that determine its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 2-Chloro-5-methyl-4-nitropyridine can accumulate in certain tissues, leading to localized effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 2-Chloro-5-methyl-4-nitropyridine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Chloro-5-methyl-4-nitropyridine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression and cell signaling pathways.
属性
IUPAC Name |
2-chloro-5-methyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGDFBBVKXPIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540248 | |
| Record name | 2-Chloro-5-methyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97944-45-1 | |
| Record name | 2-Chloro-5-methyl-4-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















